molecular formula C11H11N3O B162880 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole CAS No. 138272-31-8

2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole

Cat. No.: B162880
CAS No.: 138272-31-8
M. Wt: 201.22 g/mol
InChI Key: GVORWYPJALJGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1H-pyrazolo[1,5-a]benzimidazole is a fused heterocyclic compound combining pyrazole, pyrimidine, and benzimidazole moieties. Its core structure features a pyrazolo[1,5-a]benzimidazole system with an ethoxy substituent at the C(2) position. The ethoxy group at C(2) may influence electronic and steric properties, modulating interactions with biological targets like kinases or polymerases.

Properties

CAS No.

138272-31-8

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole

InChI

InChI=1S/C11H11N3O/c1-2-15-11-7-10-12-8-5-3-4-6-9(8)14(10)13-11/h3-7,13H,2H2,1H3

InChI Key

GVORWYPJALJGQA-UHFFFAOYSA-N

SMILES

CCOC1=CC2=NC3=CC=CC=C3N2N1

Canonical SMILES

CCOC1=CC2=NC3=CC=CC=C3N2N1

Synonyms

4H-Pyrazolo[1,5-a]benzimidazole,2-ethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

  • 2-(Difluoromethyl)-1H-Benzimidazole Derivatives : Substituents at C(2) and C(5) positions significantly impact potency and selectivity. For example, compound 6 (2-(difluoromethyl)-1H-benzimidazole at C(5)) exhibits an IC₅₀ of 18 nM against PI3Kδ, while compound 11 (bulkier substituent at C(5)) shows reduced potency (IC₅₀ = 52 nM) . The ethoxy group in 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole may enhance solubility but reduce steric hindrance compared to difluoromethyl groups.
  • Planarity and Binding Affinity: Pyrazolo[1,5-a]pyrimidine cores promote planarity, enhancing interactions with target proteins via π-π stacking or hydrogen bonding .

Pyrimido[1,2-a]benzimidazoles

These compounds feature a pyrimidine ring fused to benzimidazole. Unlike pyrazolo[1,5-a]benzimidazoles, they lack the pyrazole moiety, reducing conformational flexibility. Pyrimido[1,2-a]benzimidazoles are synthesized via reactions of aminobenzimidazoles with bifunctional electrophiles and exhibit antiviral and antibacterial properties .

Triazolo[1,5-a]pyrimidines and Imidazo[1,5-a]pyridines

  • Triazolo[1,5-a]pyrimidines : These derivatives, such as triazolo[1,5-a]benzimidazoles, show anti-inflammatory activity but lack the pyrazole ring, limiting π-electron delocalization .
  • Imidazo[1,5-a]pyridines : Synthesized via iodine-catalyzed reactions, these compounds are used in optoelectronics and exhibit distinct electronic profiles compared to pyrazolo[1,5-a]benzimidazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.